Napabucasin

Catalog No.
S536668
CAS No.
83280-65-3
M.F
C14H8O4
M. Wt
240.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Napabucasin

CAS Number

83280-65-3

Product Name

Napabucasin

IUPAC Name

2-acetylbenzo[f][1]benzofuran-4,9-dione

Molecular Formula

C14H8O4

Molecular Weight

240.21 g/mol

InChI

InChI=1S/C14H8O4/c1-7(15)11-6-10-12(16)8-4-2-3-5-9(8)13(17)14(10)18-11/h2-6H,1H3

InChI Key

DPHUWDIXHNQOSY-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O

Solubility

Soluble in DMSO, not in water

Synonyms

BBI608; BBI 608; BB-I608; Napabucasin

Canonical SMILES

CC(=O)C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O

Description

The exact mass of the compound Napabucasin is 240.0423 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Naphthoquinones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cancer Research

Napabucasin shows promise in inhibiting the growth and spread of certain cancers. It works by targeting a protein called STAT3, which plays a crucial role in cell proliferation and survival. Studies suggest Napabucasin may be effective against various cancers, including:

  • Leukemia
  • Colorectal cancer
  • Breast cancer

Other Areas of Research

Napabucasin is being investigated for its potential applications beyond cancer. Research suggests it may have a role in:

  • Bone health: Studies indicate Napabucasin might influence bone formation by affecting a pathway involving STAT3

Napabucasin, also known as 2-acetyl-4H,9H-naphtho[2,3-b]furan-4,9-dione or BBI-608, is a small molecule classified within the naphthofuran family. Its chemical structure features a furan ring fused to a naphthalene moiety, which contributes to its unique biological properties. Napabucasin has garnered attention for its potential in cancer therapy, particularly due to its ability to inhibit the signal transducer and activator of transcription 3 (STAT3) signaling pathway, which plays a crucial role in cancer cell proliferation and survival .

Napabucasin inhibits STAT3 by inducing its degradation. It does this by promoting the interaction of STAT3 with an E3 ubiquitin ligase, which marks STAT3 for destruction by the cellular machinery []. This process effectively reduces STAT3 protein levels, thereby hindering its role in cancer cell proliferation and stemness [].

That can be conducted through traditional organic synthesis methods or advanced techniques such as microflow chemistry for scale-up production. The process typically includes the formation of the naphthoquinone structure through condensation reactions followed by functional group modifications. Recent studies have focused on optimizing these methods for improved yield and purity .

General Steps in Synthesis:

  • Formation of Naphthoquinone Core: Utilizing condensation reactions.
  • Functionalization: Introduction of acetyl groups and other substituents.
  • Purification: Techniques such as crystallization or chromatography are employed.

Napabucasin exhibits significant anticancer properties by inducing apoptosis, inhibiting cancer cell proliferation, and suppressing metastasis. It has been shown to affect various cancer types including colorectal carcinoma, pancreatic adenocarcinoma, glioblastoma, and lung carcinoma. The compound induces cell cycle arrest and promotes ROS generation leading to cellular damage. Notably, napabucasin has been found to resensitize certain cancer cells to conventional therapies such as radiation and chemotherapy .

Key Biological Effects:

  • Induction of Apoptosis: Triggers programmed cell death in various cancer cell lines.
  • Inhibition of Cancer Stemness: Reduces the self-renewal capacity of cancer stem cells.
  • Cell Cycle Arrest: Prevents progression from G1 to S phase in the cell cycle.
  • Suppression of Metastasis: Inhibits the spread of cancer cells to other tissues .

Napabucasin is primarily investigated for its therapeutic applications in oncology. Its ability to inhibit STAT3 signaling makes it a candidate for treating various cancers that exhibit aberrant STAT3 activity. Clinical trials have explored its efficacy in combination with other therapies for enhanced anticancer effects .

Potential

Research indicates that napabucasin interacts with multiple biological targets beyond STAT3, including various oxidoreductases involved in its bioactivation. These interactions are crucial for understanding its mechanism of action and potential side effects. Studies have shown that the effectiveness of napabucasin can vary based on the expression levels of NQO1 in different tumor types .

Notable Interactions:

  • NAD(P)H:quinone oxidoreductase-1 (NQO1): Primary enzyme facilitating bioactivation.
  • Cytochrome P450 oxidoreductase (POR): Contributes to ROS generation at lower efficiency.

Napabucasin shares structural similarities with other naphthoquinones and compounds targeting the STAT3 pathway. Here are some notable compounds:

Compound NameStructure TypeMechanism of Action
β-lapachoneNaphthoquinoneInduces oxidative stress via redox cycling
Mitomycin CQuinoneAlkylates DNA leading to cell death
LLL12Small moleculeInhibits STAT3 phosphorylation
HJC0416Small moleculeInhibits STAT3 activity

Uniqueness of Napabucasin:

Napabucasin is distinct due to its dual mechanism involving both direct inhibition of STAT3 signaling and induction of ROS through redox cycling, making it a multifaceted agent against cancer stemness and tumor growth .

Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathway Inhibition

Napabucasin reduces the phosphorylated, transcriptionally active form of signal transducer and activator of transcription 3 at tyrosine 705 across diverse tumour models. This suppression is achieved through two complementary processes:

  • Redox-mediated deactivation
    Napabucasin is bio-activated by nicotinamide adenine dinucleotide phosphate quinone oxidoreductase 1, generating high intracellular concentrations of reactive oxygen species. The resulting oxidative milieu interrupts janus kinase-mediated phosphorylation of signal transducer and activator of transcription 3, thereby diminishing downstream transcription of proliferation and survival genes [1] [2].

  • Direct ligand engagement and competitive blockade
    Surface plasmon resonance studies demonstrate that a napabucasin-derived analogue binds full-length signal transducer and activator of transcription 3 with sub-micromolar affinity (dissociation constant 110 nanomolar) [3]. Although crystallographic confirmation remains outstanding, electrophoretic mobility shift assays reveal impaired dimerisation and deoxyribonucleic-acid binding of signal transducer and activator of transcription 3 after exposure to napabucasin derivatives [4].

Table 1. Catalytic efficiency of napabucasin as a substrate for nicotinamide adenine dinucleotide phosphate quinone oxidoreductase 1

Quinone substrateMichaelis constant (KM)Catalytic turnover (kcat)Catalytic efficiency (kcat/KM)Reference
Napabucasin0.17 µmol L⁻¹ [1]8.64 s⁻¹ [1]50.8 s⁻¹ µmol⁻¹ L [1]33
β-Lapachone0.25 µmol L⁻¹ [1]6.07 s⁻¹ [1]24.3 s⁻¹ µmol⁻¹ L [1]33

Cancer Stem Cell Self-Renewal Suppression

Napabucasin was originally characterised as a cancer stemness inhibitor. Functional assays in hepatocellular carcinoma, glioblastoma and prostate carcinoma confirm robust impairment of sphere formation, clonogenicity and aldehyde dehydrogenase activity [5] [6] [7]. Key observations include:

  • Down-regulation of self-renewal transcription factors
    Napabucasin lowers messenger-ribonucleic-acid and protein levels of Nanog, SRY-box transcription factor 2, octamer-binding transcription factor 4, Krüppel-like factor 4, c-Myc and survivin in a concentration-dependent fashion [5] [8].

  • Selective cytotoxicity toward stem-like subpopulations
    Half maximal inhibitory concentration values for napabucasin in stemness-enriched hepatocellular carcinoma spheroids (1.20 µmol L⁻¹) are an order of magnitude lower than values for conventional chemotherapeutics such as oxaliplatin (44.09 µmol L⁻¹) in the same model [5].

Table 2. Napabucasin inhibition of hepatocellular carcinoma clonogenic growth and self-renewal

Experimental endpointUntreated controlNapabucasin 1 µmol L⁻¹Napabucasin 2 µmol L⁻¹Napabucasin 5 µmol L⁻¹Reference
Colony count (Huh-7 cells, 14 days)310 colonies [5]140 colonies [5]64 colonies [5]8 colonies [5]36
Sphere size ≥80 µm (Hepa1-6 cells, 10 days)94 spheroids [5]47 spheroids [5]18 spheroids [5]0 spheroids [5]36
Nanog expression (relative to β-actin, Huh-7 cells)1.00 [5]0.42 [5]0.21 [5]0.05 [5]36

Multi-Target Effects on Oncogenic Pathways

Beyond signal transducer and activator of transcription 3, napabucasin modulates several additional tumour-promoting circuits:

Pathway componentMechanistic consequence of napabucasinSupporting evidenceReference
Nicotinamide adenine dinucleotide phosphate quinone oxidoreductase 1 / cytochrome P450 oxidoreductase axisReductive bio-activation produces reactive oxygen species, causing deoxyribonucleic-acid strand breaks and oxidative stress gene induction (heme oxygenase 1, activating transcription factor 4) [2]Cell-free enzymology and xenograft glutathione assays5
Wnt / β-Catenin signallingDecreases β-catenin transcriptional activity, lowers survivin and cyclin D1 levels, and enhances checkpoint blockade responsiveness in colorectal carcinoma [3] [9]Transcriptomic profiling and early phase pembrolizumab combination trial4, 9
Nuclear factor kappa-light-chain-enhancer of activated B cells pathwayProteolysis-targeting chimera derivative XD2-149 degrades zinc finger protein 91, attenuating nuclear factor kappa-light-chain-enhancer of activated B cells and hypoxia-inducible factor 1 alpha transcription [3]Quantitative proteomics and gene-set enrichment4
Myeloid-derived suppressor cell immunosuppressionInduces apoptosis of murine and human monocytic myeloid-derived suppressor cells, restoring cluster-of-differentiation 8 positive T-cell proliferation and prolonging melanoma survival [10]In vivo murine models and ex-vivo patient cell assays6

Integrated Perspective

The converging actions of napabucasin—redox-driven inhibition of signal transducer and activator of transcription 3, eradication of self-renewing tumour-initiating cells, and simultaneous disruption of Wnt, nuclear factor kappa-light-chain-enhancer of activated B cells, hypoxia-inducible factor 1 alpha and immune-evasion networks—define a multifaceted anticancer profile. Preclinical evidence supports continued exploration of this compound as a combinatorial partner for oxidative stress-potentiating chemotherapies and immune checkpoint inhibitors.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Exact Mass

240.04225873 g/mol

Monoisotopic Mass

240.04225873 g/mol

Heavy Atom Count

18

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z1HHM49K7O

Pharmacology

Napabucasin is an orally available cancer cell stemness inhibitor with potential antineoplastic activity. Even though the exact target has yet to be fully elucidated, napabucasin appears to target and inhibit multiple pathways involved in cancer cell stemness. This may ultimately inhibit cancer stemness cell (CSC) growth as well as heterogeneous cancer cell growth. CSCs, self-replicating cells that are able to differentiate into heterogeneous cancer cells, appear to be responsible for the malignant growth, recurrence and resistance to conventional chemotherapies.

KEGG Target based Classification of Drugs

Not elsewhere classified
Signaling molecules
Transcription factor
STAT3 [HSA:6774] [KO:K04692]

Other CAS

83280-65-3

Wikipedia

Napabucasin

Dates

Last modified: 08-15-2023
1: Zhang Y, Jin Z, Zhou H, Ou X, Xu Y, Li H, Liu C, Li B. Suppression of prostate
2: Li Y, Rogoff HA, Keates S, Gao Y, Murikipudi S, Mikule K, Leggett D, Li W,

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